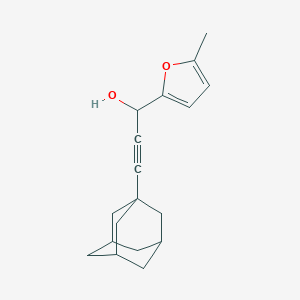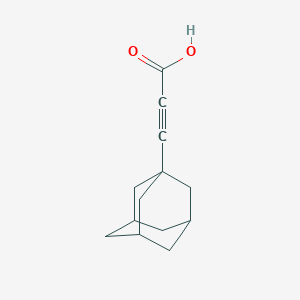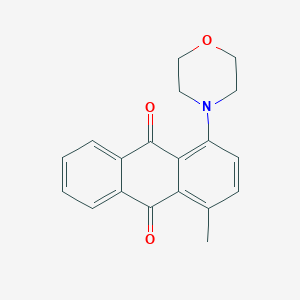![molecular formula C28H32O4 B394649 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B394649.png)
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with a hydroxy-methyl-butynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps. One common method includes the reaction of a substituted phenol with a suitable alkyne under catalytic conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the alkyne results in an alkane .
科学研究应用
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
作用机制
The mechanism of action of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-butynyl moiety can interact with enzymes and receptors, modulating their activity. The xanthene core may also contribute to the compound’s biological effects by stabilizing reactive intermediates and enhancing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- 4-(3-hydroxy-3-methyl-1-butynyl)benzoic acid methyl ester
- 6-(4-chlorobenzoyl)-4-[3-(3-hydroxy-3-methyl-1-butynyl)phenyl]-1-methyl-2(1H)-quinolinone
Uniqueness
9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: stands out due to its unique combination of a xanthene core and a hydroxy-methyl-butynyl substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C28H32O4 |
|---|---|
分子量 |
432.5g/mol |
IUPAC 名称 |
9-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C28H32O4/c1-26(2)13-19(29)24-21(15-26)32-22-16-27(3,4)14-20(30)25(22)23(24)18-9-7-17(8-10-18)11-12-28(5,6)31/h7-10,23,31H,13-16H2,1-6H3 |
InChI 键 |
VIYNQJJVSTUSIF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(Azepane-1-sulfonyl)-2-chloro-benzoylamino]-benzoic acid](/img/structure/B394569.png)

![3-[10-(1-Methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394574.png)
![2-Chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394577.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394578.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394579.png)

![1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione](/img/structure/B394582.png)
![Naphthalen-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B394584.png)
![5-(1-Adamantylcarbonyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394585.png)
![3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B394586.png)
![3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan](/img/structure/B394589.png)
![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)
